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Compound of Interest |

Compound Name: FMF-04-159-2
CAS No.: 2364489-81-4
Cat. No.: B607487
. J

Part 1: Executive Summary & Compound Profile

FMF-04-159-2 is a potent, covalent inhibitor designed to target CDK14 (Cyclin-Dependent
Kinase 14) and other TAIRE-family kinases (CDK15-18).[1][2][3] It binds covalently to a
cysteine residue (Cys218 in CDK14) within the kinase domain.

While FMF-04-159-2 is highly potent against CDK14 in biochemical assays, it exhibits
reversible off-target activity against CDK2 at micromolar concentrations.[1] In HCT116
colorectal carcinoma cells, the antiproliferative phenotype is often driven by this off-target
CDK2 inhibition rather than CDK14 inhibition.

Critical Insight for Researchers: To study CDK14 specifically, you cannot rely solely on
standard continuous-treatment proliferation assays. You must employ a washout strategy that
leverages the covalent nature of the inhibitor to sustain CDK14 blockade while releasing the
reversible CDK2 inhibition.

Compound Snapshot[3][5]
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Property Detail

Primary: CDK14 (Covalent, Cys218)Secondary:
Target CDK15-18 (TAIRE family)Off-Target: CDK2
(Reversible)

Mechanism Covalent (Irreversible) Inhibition
MW ~683.01 g/mol
Solubility DMSO (up to 10 mM recommended for stocks)

FMF-04-159-R (Reversible analog; lacks the

Control Compound N )
electrophilic acrylamide)

Part 2: Dose-Finding & Concentration Guidelines

The discrepancy between target engagement and phenotypic toxicity in HCT116 cells is
significant. Use the table below to select the appropriate concentration for your specific assay

type.

Recommended Concentrations for HCT116 Cells[6]
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Assay Type Recommended Conc. Rationale

FMF-04-159-2 saturates
CDK14 binding sites at low

Target Engagement nanomolar concentrations
40 — 100 nM . .
(NanoBRET) (Biochemical IC50 ~88 nM;
Cellular BRET IC50 ~40 nM)
[1, 2].

The cellular IC50 for HCT116

) . proliferation is 1.14 + 0.19 pM
Proliferation (CTG / MTT) 0.5-2.0uM o )

[1]. Note: Toxicity at this level

is largely CDK2-driven.

A high pulse concentration
ensures rapid covalent
modification of CDK14.

"Washout" Specificity Assays 1.0 uM (Pulse) Subsequent washing removes
the drug, reversing CDK2
inhibition but leaving CDK14
inhibited.

Detects downstream effects.
) ) Use the washout protocol to
Western Blot (Signaling) 01-1.0puM ]
confirm effects are CDK14-

specific.

Part 3: Experimental Protocols
Protocol A: The "Washout" Specificity Assay (Critical)

This protocol is the gold standard for distinguishing CDK14-specific phenotypes from CDK2 off-

target effects.

Principle: FMF-04-159-2 binds CDK14 irreversibly but CDK2 reversibly. By treating cells and
then washing the compound away, you retain CDK14 inhibition (drug is stuck to the protein)

while clearing the drug from CDK2 pockets.

Workflow Diagram:
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Click to download full resolution via product page
Caption: Workflow to isolate CDK14-specific effects using the covalent washout strategy.
Step-by-Step Procedure:

e Seeding: Plate HCT116 cells at 3,000-5,000 cells/well in 96-well plates (for viability) or
2x10"5 cells/well in 6-well plates (for lysates). Allow adherence overnight.

e Preparation: Prepare a 1 mM stock of FMF-04-159-2 in DMSO. Dilute to 1 uM in pre-warmed
culture media (McCoy’s 5A + 10% FBS).

o Pulse Treatment: Aspirate media and add the 1 uM drug-containing media. Incubate for 4
hours at 37°C.

o Control: Treat a separate set of wells with FMF-04-159-R (Reversible Control) at 1 pM.
» Washout:

o Aspirate drug media carefully.

o Wash gently 3 times with warm PBS (or basal media).

o Add fresh, drug-free complete media.
 Incubation: Return cells to the incubator for the desired timepoint (e.g., 24h, 48h, 72h).
o Analysis: Perform CellTiter-Glo or Western Blot.

o Interpretation: If the phenotype persists in FMF-04-159-2 treated cells but disappears in
FMF-04-159-R treated cells after washout, the effect is driven by covalent CDK14
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inhibition.

Protocol B: Cellular Proliferation Assay (HCT116)

Use this to establish baseline sensitivity, bearing in mind the CDK2 off-target contribution.

Seeding: Seed HCT116 cells at 3,000 cells/well in 96-well white-walled plates. Incubate 24h.

e Dosing: Prepare a serial dilution of FMF-04-159-2 (e.g., 9-point curve, 10 uM top
concentration, 1:3 dilution).

o Vehicle Control: 0.1% DMSO.
e Treatment: Add compounds to cells (100 pL final volume). Incubate for 72 hours.

e Readout: Add 100 pL CellTiter-Glo reagent. Shake for 2 mins, incubate 10 mins, read
Luminescence.

o Data Analysis: Fit to a 4-parameter logistic curve.
o Expected Result: IC50 = 1.1 pM.

o Note: If IC50 is significantly lower (<500 nM), check for cell density issues or compound

precipitation.

Protocol C: Target Engagement (Probe Displacement)
Directly validates that CDK14 is bound.

Context: Because CDK14 antibodies are often non-specific, a "probe displacement” or "pull-
down" assay using a biotinylated analog (e.g., Biotin-FMF-03-198-2) is preferred if available.
Alternatively, use NanoBRET.[4]

Mechanism Diagram:
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Caption: Competition assay logic. Pre-treatment with FMF-04-159-2 prevents the biotin-probe
from binding CDK14.

Treat: Incubate HCT116 cells with FMF-04-159-2 (various concentrations) for 2 hours.
e Lyse: Lyse cells in mild detergent buffer (e.g., 1% Triton X-100).

e Probe: Add Biotin-FMF-probe (1 uM) to lysates and incubate for 1 hour at 4°C.

o Pull-down: Add Streptavidin beads. Rotate 1 hour.

e Wash & Boil: Wash beads 3x. Boil in SDS sample buffer.

e Blot: Run SDS-PAGE and blot for CDK14.

o Result: Disappearance of the CDK14 band indicates that FMF-04-159-2 successfully
occupied the active site, preventing the biotin probe from binding.
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Part 4: Troubleshooting & References

Troubleshooting Guide
Issue Probable Cause Solution

Ensure 3 full washes with large
) S Incomplete washout of free volumes of PBS. Include a
High Toxicity in Washout : .
compound. "media soak" step (10 mins)

between washes.

This is a known biological
finding [1].[5] CDK14
knockdown often shows
CDK14 is not essential in minimal growth defects in
HCT116. HCT116.[3] Use FMF-04-159-2
to study signaling (e.g., Wnt

No Phenotype (Washout)

pathway) rather than just

viability.

Keep DMSO concentration
o High concentration stocks in <0.5% in the final assay. Do
Precipitation ] ]
agueous media. not store diluted aqueous

stocks; prepare fresh.
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o Key Data: SAR analysis and chemical synthesis details.

¢ Tocris Bioscience.
o Source:

o Key Data: Physical properties, storage, and brief protocol guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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